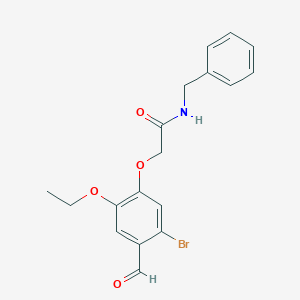

N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4/c1-2-23-16-8-14(11-21)15(19)9-17(16)24-12-18(22)20-10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSKEHSSYOFKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Ethoxylation: The addition of an ethoxy group to the phenoxy ring.

Acetamide Formation: The reaction of the modified phenoxy compound with benzylamine to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used, such as azides or nitriles.

Scientific Research Applications

N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

2-(5-Bromo-4-Formyl-2-Methoxyphenoxy)-N-(2-Methylphenyl)Acetamide (C₁₇H₁₆BrNO₄)

- Key Differences : Methoxy group at position 2 (vs. ethoxy in the target compound) and a 2-methylphenyl substituent on the acetamide nitrogen.

- The 2-methylphenyl group may alter binding affinity due to increased hydrophobicity .

2-(5-Bromo-4-Formyl-2-Methoxyphenoxy)-N-(4-Methylphenyl)Acetamide (C₁₇H₁₆BrNO₄)

2-(5-Bromo-4-Formyl-2-Methoxyphenoxy)-N-(2-Phenylethyl)Acetamide (C₁₈H₁₈BrNO₄)

- Key Differences : Phenylethyl chain replaces the benzyl group.

- Impact : The extended alkyl chain increases molecular flexibility and lipophilicity, which may affect membrane permeability and pharmacokinetics .

Halogenation and Electronic Effects

N-Benzyl-2-(2,4-Dichlorophenoxy)Acetamide (C₁₅H₁₃Cl₂NO₂)

- Key Differences : Dichloro substitution instead of bromo-ethoxy-formyl.

- The absence of a formyl group limits its utility in condensation reactions .

N-Benzyl-2-(5-{4-[2-(Morpholin-4-yl)Ethoxy]Phenyl}Pyridin-2-yl)Acetamide (Tirbanibulin, C₂₆H₂₉N₃O₃)

- Key Differences: Pyridinyl core with morpholinoethoxy substituents.

- Impact : The pyridine ring and polar morpholine group enhance solubility and target kinase inhibition (e.g., Src kinase), leading to its clinical use in actinic keratosis .

Physicochemical and Pharmacological Properties

| Compound | Molecular Weight (g/mol) | LogP* | Key Pharmacological Notes |

|---|---|---|---|

| Target Compound | 392.24 | ~3.5 (est) | Potential kinase inhibitor intermediate |

| 2-(5-Bromo-4-formyl-2-methoxy)-N-(2-MePh) | 378.22 | ~3.2 | Higher solubility due to methoxy |

| Tirbanibulin | 443.53 | ~2.8 | Clinically approved for topical use |

| N-Benzyl-2-(2,4-Dichlorophenoxy)Acetamide | 310.17 | ~4.1 | Limited bioactivity data |

*Estimated using fragment-based methods.

Biological Activity

N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its structural features, which include a benzyl group, an acetamide linkage, and a phenoxy unit with bromine and ethoxy substituents. This article provides a comprehensive overview of the biological activity of this compound, drawing from various studies and findings.

The molecular formula of this compound is C₁₈H₁₈BrNO₄, with a molecular weight of 392.25 g/mol. Its structure features several functional groups that contribute to its potential biological activities:

- Benzyl Group : Often associated with various pharmacological effects.

- Amide Bond : Known for influencing the compound's stability and bioactivity.

- Bromine Atom : Can enhance the lipophilicity and biological activity.

- Ethoxy Group : May affect solubility and interaction with biological targets.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that allow for the construction of complex structures from simpler precursors. While specific biological activity data is scarce, compounds sharing structural features have demonstrated significant pharmacological properties.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into potential mechanisms and activities:

The unique combination of halogenation, ethoxylation, and phenolic functionalities in this compound may confer distinct biological activities compared to these similar compounds.

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for future research. Potential mechanisms may include:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of critical enzymes such as RNA-dependent RNA polymerase (RdRp), which could be relevant for antiviral applications .

- Cell Signaling Modulation : The compound may influence pathways involved in inflammation and cancer progression by modulating prostaglandin levels .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step protocols, including:

- Step 1 : Bromination and ethoxy substitution on the phenolic ring, followed by formylation at the 4-position .

- Step 2 : Coupling the modified phenol to an acetamide backbone via nucleophilic aromatic substitution or Mitsunobu reactions .

- Step 3 : Benzyl group introduction via reductive amination or alkylation .

Q. How does the bromo-ethoxy-formyl substitution pattern influence the compound’s reactivity in cross-coupling reactions?

- The 5-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization (e.g., introducing aryl/heteroaryl groups) .

- The 2-ethoxy group acts as an electron-donating substituent, stabilizing intermediates during nucleophilic aromatic substitutions .

- The 4-formyl group allows for further derivatization (e.g., condensation with amines to form Schiff bases) .

Advanced Research Questions

Q. What structural insights can be gained from crystallographic analysis of this compound, and how does the SHELX software suite facilitate refinement?

- Crystallography : X-ray diffraction reveals conformational flexibility in the benzyl-acetamide linkage and planarity of the phenoxy ring. Hydrogen bonding between the formyl group and acetamide oxygen stabilizes the structure .

- SHELX Application : SHELXL refines anisotropic displacement parameters for non-hydrogen atoms, while SHELXE resolves phase problems in twinned crystals. Use TWIN and BASF commands for high-resolution data .

Q. How does This compound compare to KX2-391 in Src kinase inhibition, and what SAR trends explain differences in potency?

- Activity Comparison : KX2-391 (a pyridine-based analog) shows nanomolar Src inhibition, while the target compound’s activity is likely attenuated due to the bulky phenoxy group reducing binding pocket compatibility .

- SAR Trends :

- Pyridine vs. Phenoxy : Pyridine enhances π-π stacking with kinase active sites.

- Benzyl Substitution : Electron-withdrawing groups (e.g., bromo) improve solubility but may hinder hydrophobic interactions .

Q. What experimental strategies resolve contradictions in biological activity data across cell-based assays?

- Contradiction Source : Variability in cell permeability or off-target effects.

- Strategies :

- Cellular Uptake Assays : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation .

- Proteomics Profiling : Identify off-targets via affinity chromatography coupled with mass spectrometry .

- Orthogonal Assays : Validate kinase inhibition with in vitro enzymatic assays (e.g., ADP-Glo™) .

Methodological Guidance

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Approach :

- Docking : Use AutoDock Vina to model binding poses in CYP3A4/CYP2D6 active sites.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes .

Q. What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?

- Techniques :

- HPLC-DAD-ELSD : Track degradation kinetics (e.g., hydrolysis of the acetamide bond).

- HRMS : Identify degradation products (e.g., de-brominated or oxidized species).

- Solid-State NMR : Monitor crystallinity changes in stressed samples .

Comparative Analysis

Q. How does this compound’s bioactivity profile differ from structurally similar N-benzyl acetamides in antifungal screens?

- Key Differences :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.